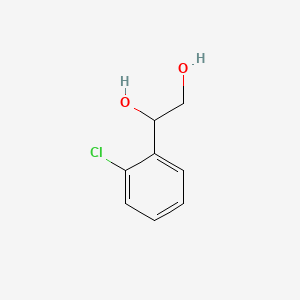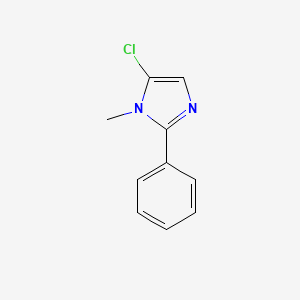
1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are characterized by the presence of two maleimide groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- typically involves the reaction of maleic anhydride with a diamine, followed by cyclization to form the maleimide groups. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the maleimide groups to succinimide groups.
Substitution: Nucleophilic substitution reactions can occur at the maleimide groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted maleimides and succinimides, which have applications in different fields.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is employed in the study of protein-protein interactions due to its ability to form stable covalent bonds with thiol groups in proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of high-performance materials such as adhesives, coatings, and composites.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- involves the formation of covalent bonds with nucleophilic groups in target molecules. The maleimide groups react with thiol or amine groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(1,3-phenylenebis(methylene))bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(hexane-1,6-diyl)bis-
Comparison: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is unique due to its longer aliphatic chain, which imparts greater flexibility and lower rigidity compared to its aromatic counterparts. This flexibility makes it particularly useful in applications requiring materials with enhanced mechanical properties and elasticity.
Eigenschaften
IUPAC Name |
1-[8-(2,5-dioxopyrrol-1-yl)octyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-13-7-8-14(20)17(13)11-5-3-1-2-4-6-12-18-15(21)9-10-16(18)22/h7-10H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPOITUJBTZGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341511 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-73-7 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)



![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)



![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)





